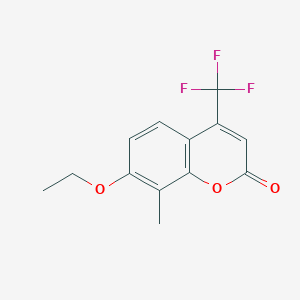![molecular formula C14H10F3N3O2S B5874106 N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is widely used in scientific research for its ability to modulate glutamate signaling.
Mechanism of Action
TFB-TBOA inhibits glutamate transporters by binding to their substrate-binding site. This results in the accumulation of extracellular glutamate and the modulation of glutamate signaling. TFB-TBOA is a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to modulate glutamate signaling in several brain regions, including the hippocampus, striatum, and cortex. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. Additionally, TFB-TBOA has been shown to enhance the efficacy of certain antidepressant drugs.
Advantages and Limitations for Lab Experiments
One advantage of TFB-TBOA is its potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, TFB-TBOA is a relatively new compound, and its long-term effects on the brain are not well understood. Additionally, its complex synthesis method and high cost may limit its use in some research settings.
Future Directions
There are several future directions for research involving TFB-TBOA. One area of interest is the role of glutamate transporters in neurological disorders, and how TFB-TBOA may be used as a therapeutic agent. Additionally, further studies are needed to understand the long-term effects of TFB-TBOA on the brain and its potential for neuroprotection. Finally, the development of more potent and selective glutamate transporter inhibitors may provide new insights into the role of glutamate signaling in the brain.
Synthesis Methods
TFB-TBOA can be synthesized using a multistep process starting with 2-(trifluoromethyl)-1H-benzimidazole. The benzimidazole is first reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with aniline to form the final product, TFB-TBOA. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
TFB-TBOA is widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in many physiological processes, including learning and memory. Glutamate transporters regulate the extracellular concentration of glutamate, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and Parkinson's disease.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)13-18-11-7-6-9(8-12(11)19-13)20-23(21,22)10-4-2-1-3-5-10/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWHKICXWVEODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)
![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)

![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)



![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)




![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
